

Irilone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Irilone*

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Abstract

Irilone, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of **Irilone**. Furthermore, it delves into its established role as a potentiator of progesterone receptor signaling, its α -amylase inhibitory activity, and its potential anti-inflammatory effects through the modulation of nitric oxide production. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and therapeutic application.

Chemical Structure and Properties

Irilone is a member of the isoflavone class of flavonoids, characterized by a 3-phenylchromen-4-one backbone. Its formal chemical name is 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one[1].

Table 1: Chemical Identifiers for **Irilone**

Identifier	Value	Reference
IUPAC Name	9-hydroxy-7-(4-hydroxyphenyl)-[1] [2]dioxolo[4,5-g]chromen-8-one	[1]
CAS Number	41653-81-0	[2][3]
Chemical Formula	C ₁₆ H ₁₀ O ₆	[3]
InChI	InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2	[1]
SMILES	C1OC2=C(O1)C(=C3C(=C2)O C=C(C3=O)C4=CC=C(C=C4) O)O	[1]

Table 2: Physicochemical Properties of **Irilone**

Property	Value	Reference
Molecular Weight	298.25 g/mol	[1]
Appearance	Solid	[1]
Melting Point	231 °C	[1]
Purity	98.95% (Commercially available)	

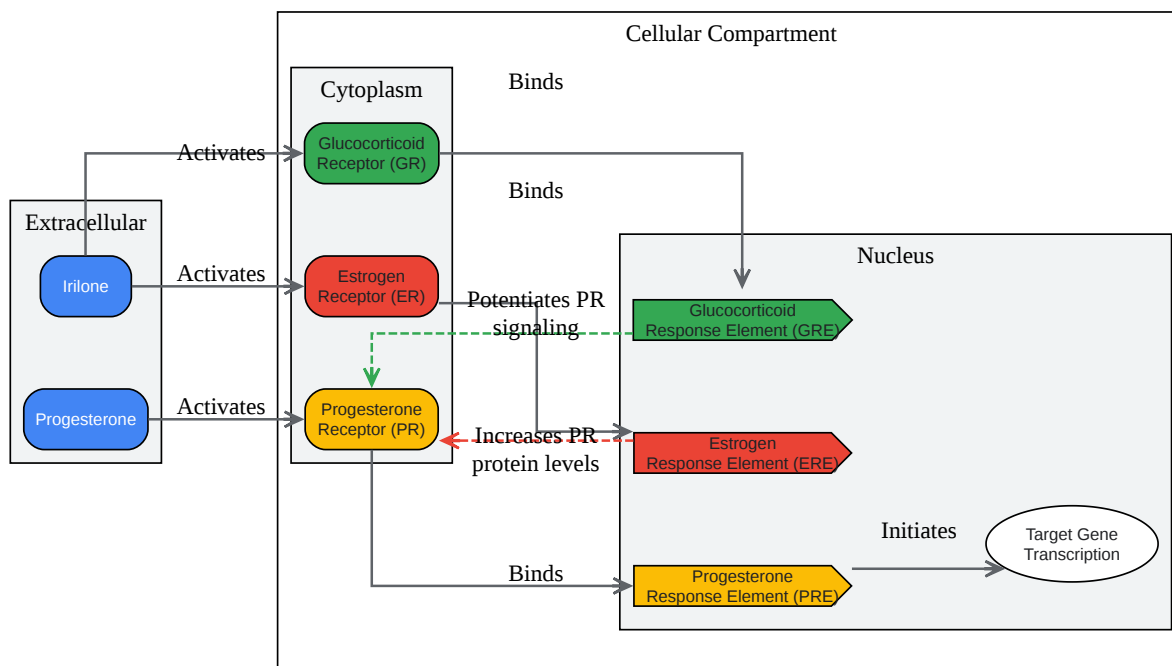
Biological Activities and Mechanisms of Action

Irilone exhibits a range of biological effects, with its most extensively studied activity being the potentiation of progesterone receptor signaling. It also demonstrates potential as an α -amylase inhibitor and an anti-inflammatory agent.

Potentialiation of Progesterone Receptor Signaling

Irilone has been identified as a potent potentiator of progesterone receptor (PR) signaling, a novel activity for a natural product. It enhances the cellular response to progesterone, suggesting its potential in conditions where augmented progesterone action is beneficial.

Irilone's potentiation of PR signaling is a complex process involving crosstalk with the estrogen receptor (ER) and the glucocorticoid receptor (GR). In breast cancer cells (T47D), **Irilone's** effect is ER-dependent, while in endometrial cancer cells (Ishikawa), it involves the GR. **Irilone** increases PR protein levels, an effect that can be blocked by ER antagonists, indicating an ER-dependent mechanism. Furthermore, **Irilone** can activate a hormone response element in cells lacking ER and PR but expressing GR, and knockdown of GR reduces **Irilone's** ability to enhance progesterone signaling.



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Irilone's Potentiation of Progesterone Receptor Signaling

Progesterone Response Element (PRE) Luciferase Reporter Assay

- Cell Lines: T47D (human breast cancer) and Ishikawa (human endometrial cancer) cells.
- Reagents: DMEM/F12 phenol red-free medium, charcoal dextran-stripped fetal bovine serum (FBS), progesterone, **Irilone**, luciferase assay reagent.
- Procedure:
 - Cells are seeded in 24-well plates and grown in a steroid-free medium.
 - Cells are transfected with a PRE-luciferase reporter plasmid and a β -galactosidase expression vector (for normalization).
 - After 24 hours, the medium is replaced with a fresh steroid-free medium containing various concentrations of progesterone and/or **Irilone**.
 - Cells are incubated for an additional 24 hours.
 - Cell lysates are prepared, and luciferase and β -galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.
 - Luciferase activity is normalized to β -galactosidase activity to control for transfection efficiency.

Western Blot for Progesterone Receptor Protein Levels

- Cell Lines: T47D and Ishikawa cells.
- Reagents: RIPA buffer, protease inhibitors, primary antibody against PR, HRP-conjugated secondary antibody, ECL detection reagent.
- Procedure:
 - Cells are treated with progesterone and/or **Irilone** for the desired time.

- Cells are lysed in RIPA buffer containing protease inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody against PR.
- After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
- The protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

α -Amylase Inhibitory Activity

Irilone has been shown to possess α -amylase inhibitory activity, suggesting its potential as a natural agent for managing postprandial hyperglycemia.

Table 3: α -Amylase Inhibitory Activity of **Irilone**

Parameter	Value	Reference
% Inhibition	70.1%	[1]
IC ₅₀	Not reported	

Note: While a specific IC₅₀ value has not been reported in the reviewed literature, the significant percentage of inhibition indicates notable activity.

α -Amylase Inhibition Assay

- Enzyme: Porcine pancreatic α -amylase.
- Substrate: Starch solution.
- Reagents: Phosphate buffer (pH 6.9), 3,5-dinitrosalicylic acid (DNSA) reagent, **Irilone**.
- Procedure:

- A solution of α -amylase in phosphate buffer is prepared.
- **Irilone** is dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to various concentrations.
- The enzyme solution is pre-incubated with the **Irilone** solution for 10 minutes at 37 °C.
- A starch solution is added to the mixture to initiate the enzymatic reaction.
- The reaction is incubated for a specific time (e.g., 20 minutes) at 37 °C.
- The reaction is stopped by adding DNSA reagent.
- The mixture is heated in a boiling water bath for 5 minutes to allow for color development.
- After cooling to room temperature, the absorbance of the solution is measured at 540 nm.
- The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor).

Potential Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Preliminary evidence suggests that **Irilone** may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. Overproduction of NO is a hallmark of inflammation.

Note: Specific quantitative data (e.g., IC_{50}) for **Irilone**'s inhibition of nitric oxide production in RAW 264.7 cells were not found in the reviewed literature. The following protocol is a general method used for this type of investigation.

Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

- Cell Line: RAW 264.7 murine macrophage cell line.
- Reagents: DMEM, FBS, lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), **Irilone**.

- Procedure:
 - RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are pre-treated with various concentrations of **Irilone** for 1-2 hours.
 - The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with **Irilone** for 24 hours.
 - After incubation, the cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.
 - The absorbance at 540 nm is measured using a microplate reader.
 - The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
 - The inhibitory effect of **Irilone** on NO production is calculated relative to the LPS-stimulated control.
 - A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion

Irilone is a promising isoflavone with a well-defined chemical structure and a multifaceted biological profile. Its ability to potentiate progesterone receptor signaling through a complex interplay with other steroid hormone receptors presents a novel avenue for therapeutic intervention in endocrinological and oncological disorders. Furthermore, its α -amylase inhibitory and potential anti-inflammatory activities warrant further investigation for the management of metabolic and inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of **Irilone**. Future studies should focus on determining the precise IC₅₀ values for its α -amylase and nitric oxide inhibitory activities and exploring its in vivo efficacy and safety in relevant disease models.

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